molecular formula C21H15F3N4O5 B2927665 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide CAS No. 1020252-70-3

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide

Cat. No.: B2927665
CAS No.: 1020252-70-3
M. Wt: 460.369
InChI Key: YKHOJIBBLZSMCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy intermediate, which is then coupled with benzamide derivatives under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups may play a role in its reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action can include inhibition or activation of specific enzymes or receptors, depending on the context of its application .

Comparison with Similar Compounds

Similar compounds to 4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide include:

Properties

IUPAC Name

1-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O5/c22-21(23,24)14-8-11-18(17(12-14)28(31)32)33-16-9-6-13(7-10-16)19(29)26-27-20(30)25-15-4-2-1-3-5-15/h1-12H,(H,26,29)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHOJIBBLZSMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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